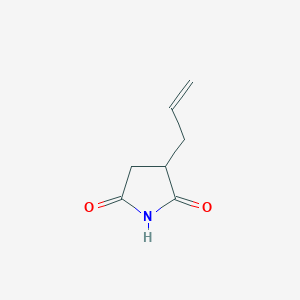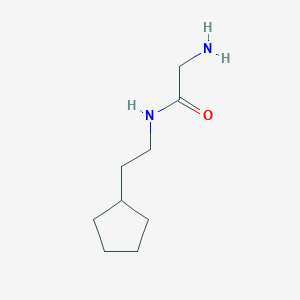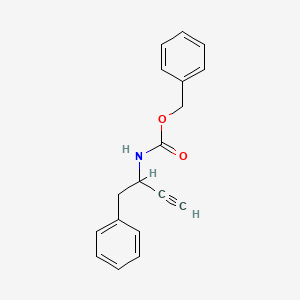![molecular formula C8H9N3 B13500589 3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13500589.png)
3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines.
Preparation Methods
The synthesis of 3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Bower procedure, which involves the oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Hydrogenation of the compound can yield tetrahydro derivatives.
Substitution: The compound reacts with electrophiles, leading to 3-substituted triazolopyridines or products resulting from triazolo ring opening.
Common reagents used in these reactions include lithium diisopropylamide for lithiation and various electrophiles such as halogens and mercuric acetate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . Specific pathways and targets depend on the particular application being studied.
Comparison with Similar Compounds
3-ethynyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine can be compared with other triazolopyridines, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Studied for their potential as enzyme inhibitors.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-ethynyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-2-7-8-5-3-4-6-11(8)10-9-7/h1H,3-6H2 |
InChI Key |
LTSICKULGVUEIF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2CCCCN2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)oxy]ethyl}-1-(2-methylcyclohexyl)urea](/img/structure/B13500512.png)
![N-(4-{2-[(isoquinolin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13500519.png)
![Benzyl 3-[4-(hydroxymethyl)piperidin-1-yl]azetidine-1-carboxylate](/img/structure/B13500523.png)









![6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B13500615.png)
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride](/img/structure/B13500616.png)
